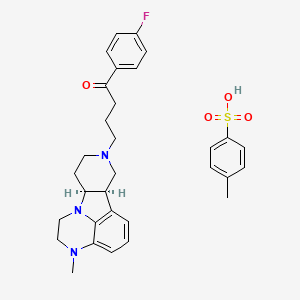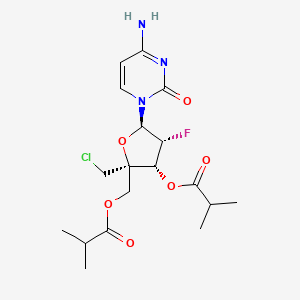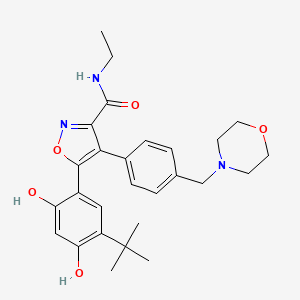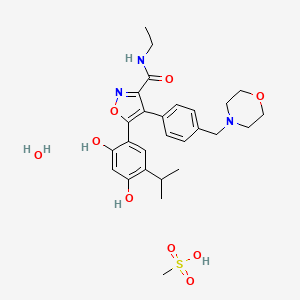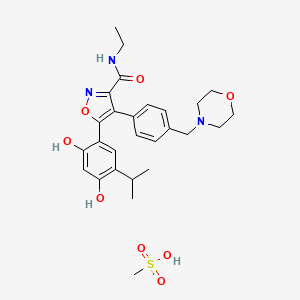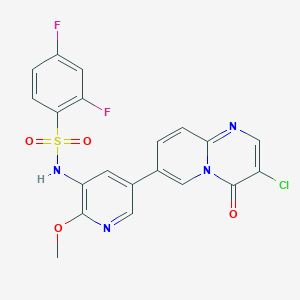
LYC-31138
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LYC-31138 is a F1F0-ATPase modulator. It acts by significantly decreasing M2 glutamate and increasing M4 glutamate.
Scientific Research Applications
Aryl Hydrocarbon Receptor as a Target for Lycopene
Lycopene (LYC-31138) demonstrates potential in preventing di(2-ethylhexyl) phthalate (DEHP)-induced spermatogenic disorders. It appears to alleviate DEHP-induced injury of seminiferous tubules and spermatogenic cells, reduce nuclear damage to DNA, and improve sperm motility, number, and density. The study highlights LYC's role in the AHR/ARNT signaling system, suggesting its therapeutic potential against DEHP-induced reproductive toxicity (Zhao et al., 2020).
Lycopene's Neuroprotective Effects
Lycopene exhibits neuroprotective effects against oxidative stress. It has been shown to be effective in preventing cell damage in a primary cerebellar granule neurons model, indicating its potential as a neuroprotectant. The study reveals that kukoamine, a major compound in LyC, activates the PI3-K/Akt/GSK3β pathway, providing a molecular basis for LyC or kukoamines' application in neurodegenerative disease prevention and treatment (Li et al., 2015).
Lycopene in Cognitive Function and Metabolism
Lycopene mitigates cognitive deficits induced by a high-fat and high-fructose western diet. The study found that LYC suppresses synaptic dysfunction, improves insulin resistance, lipid metabolism dysfunction, and inflammatory responses in the gut-liver-brain axis. These findings suggest LYC's potential as a nutritional strategy for western diet-induced central nervous system dysfunction (Wang et al., 2018).
Lycopene in Mitigating Hepatic Mitochondrial Quality Control Disorder
Lycopene exhibits protective effects against DEHP-induced hepatic mitochondrial quality control disorder. It mitigates DEHP-induced histopathological alterations and ultrastructural injuries in the liver. The research underscores LYC's role in regulating the SIRT1/PINK1/mitophagy axis and mitochondrial unfolded protein response, highlighting its therapeutic potential in hepatic mitochondrial disorders (Zhao et al., 2021).
properties
CAS RN |
1381806-47-8 |
|---|---|
Product Name |
LYC-31138 |
Molecular Formula |
C22H21F4N5O |
Molecular Weight |
447.43 |
IUPAC Name |
N-[[(1,1-Dimethylethyl)imino][[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]methyl]-4-(trifluoromethyl)-benzamide |
InChI |
InChI=1S/C22H21F4N5O/c1-21(2,3)29-20(28-19(32)14-4-8-15(9-5-14)22(24,25)26)27-18-12-17(30-31-18)13-6-10-16(23)11-7-13/h4-12H,1-3H3,(H3,27,28,29,30,31,32) |
InChI Key |
IOAHPDCNBBWRSV-UHFFFAOYSA-N |
SMILES |
O=C(N/C(NC1=NNC(C2=CC=C(F)C=C2)=C1)=N\C(C)(C)C)C3=CC=C(C(F)(F)F)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LYC-31138; LYC 31138; LYC31138; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



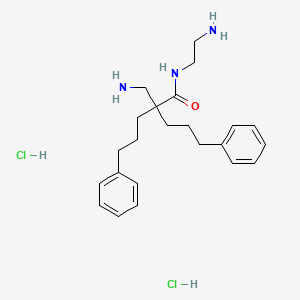
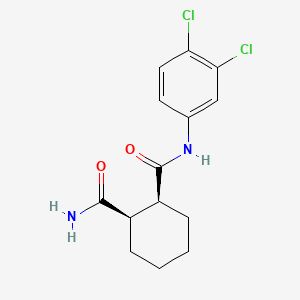
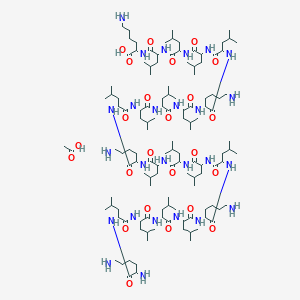
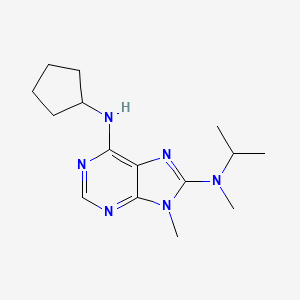
![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
